Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
933752-89-7 structure
Nombre del producto:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Número CAS:933752-89-7
MF:C9H8N2O
Megavatios:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
    • SCHEMBL3707769
    • DTXSID50674518
    • AS-39590
    • MFCD09994344
    • CS-0081073
    • 933752-89-7
    • SY123370
    • Z1198268063
    • EN300-113243
    • AKOS006310413
    • DB-079546
    • 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
    • MDL: MFCD09994344
    • Renchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
    • Clave inchi: DFECGQLPNSSUAQ-UHFFFAOYSA-N
    • Sonrisas: O=CC1N2C(C=CC(C)=C2)=NC=1

Atributos calculados

  • Calidad precisa: 160.06400
  • Masa isotópica única: 160.064
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 183
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 34.4A^2
  • Xlogp3: 1.9

Propiedades experimentales

  • Denso: 1.21
  • PSA: 34.37000
  • Logp: 1.45520

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Información de Seguridad

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM151397-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%+
5g
$331 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-300032-1 g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde,
933752-89-7
1g
¥1,203.00 2023-07-11
Enamine
EN300-113243-2.5g
6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
2.5g
$176.0 2023-10-26
Apollo Scientific
OR909922-1g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
1g
£93.00 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M188379-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
5g
¥3171.90 2023-09-01
TRC
M236020-100mg
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7
100mg
$ 150.00 2022-06-04
TRC
M236020-500mg
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7
500mg
$ 490.00 2022-06-04
Chemenu
CM151397-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95+%
5g
$712 2021-08-05
Chemenu
CM151397-1g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95+%
1g
$204 2021-08-05
eNovation Chemicals LLC
Y0998825-10g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
10g
$650 2024-08-02

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Referencia
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources
Rao, Changqing; Mai, Shaoyu; Song, Qiuling, Organic Letters, 2017, 19(18), 4726-4729

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tempo ,  Iodine pentoxide Solvents: Acetonitrile ,  Water ;  2 h, 80 °C
Referencia
Preparation of formyl-substituted imidazopyridines
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles
Wang, Honggen; Wang, Yong; Liang, Dongdong; Liu, Lanying; Zhang, Jiancun; et al, Angewandte Chemie, 2011, 50(25), 5678-5681

Métodos de producción 5

Condiciones de reacción
Referencia
Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines
Chen, Qi; Li, Huan-Qing; Chen, Zhao-Hua; Chen, Zu-Jia; Yang, Kai; et al, Current Chinese Science, 2023, 3(4), 309-319

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Referencia
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen
Cao, Hua; Lei, Sai; Li, Naiying; Chen, Longbin; Liu, Jingyun; et al, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 100 °C
Referencia
Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source
Xiang, Shijian; Chen, Huoji; Liu, Qiang, Tetrahedron Letters, 2016, 57(34), 3870-3872

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,2′-Bipyridine ,  Cuprous iodide Solvents: Dichloromethane ;  12 h, rt
Referencia
Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines
Cao, Hua; Liu, Xiaohang; Liao, Jinqiang; Huang, Jianping; Qiu, Huifang; et al, Journal of Organic Chemistry, 2014, 79(22), 11209-11214

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Referencia
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Ethanol ;  12 h, reflux
Referencia
Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors
Gao, Guo-Rui; Liu, Jia-Li; Mei, De-Sheng; Ding, Jian; Meng, Ling-Hua; et al, Chinese Chemical Letters, 2015, 26(1), 118-120

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ;  30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate ,  2155854-54-7 (MCM-41-supported) ;  12 h, 25 °C
1.3 Reagents: Water
Referencia
Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines
Wei, Li; Yao, Fang; Yi, Feiyan; Cai, Mingzhong, Journal of Chemical Research, 2018, 42(7), 341-346

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ;  neutralized
Referencia
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines
Kusy, Damian; Maniukiewicz, Waldemar ; Blazewska, Katarzyna M., Tetrahedron Letters, 2019, 60(45),

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
A859808
Pureza:99%
Cantidad:5g
Precio ($):166.0
atkchemica
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CL8155
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe